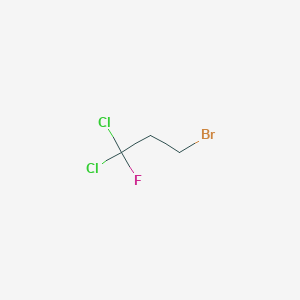

3-Bromo-1,1-dichloro-1-fluoropropane

Description

Contextualization of Halogenated Alkanes within Contemporary Chemical Research

Halogenated alkanes are fundamental building blocks in modern chemical research and industry. Their utility stems from the unique electronic and steric properties conferred by the halogen atoms. The carbon-halogen bond introduces polarity and a reactive site for nucleophilic substitution and elimination reactions, making these compounds versatile intermediates in the synthesis of more complex molecules. In medicinal chemistry, the incorporation of halogens can modulate a drug's metabolic stability, lipophilicity, and binding affinity to biological targets. Furthermore, halogenated hydrocarbons have found applications as solvents, refrigerants, and in materials science. The ongoing investigation into their synthesis, reactivity, and potential applications continues to be a vibrant area of chemical research.

Rationale for Comprehensive Investigation of 3-Bromo-1,1-dichloro-1-fluoropropane

The compound this compound (CAS No. 1978-98-9) presents a unique combination of four different substituents on a three-carbon backbone. nih.gov This specific arrangement of bromine, chlorine, and fluorine atoms on the propane (B168953) chain results in a molecule with distinct stereochemical and electronic features. The presence of multiple, different halogen atoms offers a rich platform for selective chemical transformations, making it a valuable intermediate for the synthesis of complex target molecules. A comprehensive investigation into its properties and reactivity is warranted to unlock its full potential as a building block in synthetic organic chemistry, potentially leading to the development of new pharmaceuticals, agrochemicals, or advanced materials.

Scope and Objectives of the Research Outline

This article aims to provide a focused and scientifically accurate overview of this compound. The primary objectives are to:

Detail the fundamental physicochemical properties of the compound.

Present available information on its synthesis and chemical reactivity.

Discuss its significance as a research chemical and intermediate in organic synthesis.

This examination will be based on currently available scientific data, adhering strictly to the outlined topics to provide a clear and concise chemical profile.

Chemical Profile of this compound

A clear understanding of a chemical compound begins with its fundamental properties. This section details the key identifiers and physicochemical characteristics of this compound.

Physicochemical Properties

The essential physicochemical data for this compound are summarized in the interactive table below. These computed properties, sourced from the PubChem database, provide a foundational understanding of the molecule's characteristics. nih.gov

| Property | Value |

| Molecular Formula | C₃H₄BrCl₂F |

| Molecular Weight | 209.87 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1978-98-9 |

| SMILES | C(CBr)C(F)(Cl)Cl |

This data is computed by PubChem and provides estimated values.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of polyhalogenated propanes typically involves the halogenation of a suitable precursor. For this compound, a plausible synthetic route would involve the free-radical bromination of 1,1-dichloro-1-fluoropropane. This type of reaction is often initiated by UV light or a radical initiator.

Another potential route could be the addition of a bromine-containing reagent across the double bond of a corresponding halogenated propene, followed by further functional group manipulation. The synthesis of structurally similar compounds, such as 3-bromo-1-chloropropane, often involves the anti-Markovnikov addition of hydrogen bromide to an allyl chloride, a reaction typically facilitated by free-radical initiators. google.com

Chemical Reactivity

The reactivity of this compound is dictated by the nature and position of its halogen substituents. The carbon-bromine bond is generally the most reactive towards nucleophilic substitution due to its lower bond strength compared to carbon-chlorine and carbon-fluorine bonds. This allows for the selective replacement of the bromine atom by a variety of nucleophiles, making the compound a useful building block for introducing the 1,1-dichloro-1-fluoropropyl moiety into larger molecules.

Research Applications and Significance

Given its structure, this compound is primarily of interest as a chemical intermediate in organic synthesis.

Role as a Chemical Intermediate

The key value of this compound in a research context lies in its utility as a versatile building block. The differential reactivity of the carbon-halogen bonds allows for a stepwise and controlled introduction of various functional groups. For instance, the bromine atom can be displaced by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond, while the dichloro-fluoro-methyl group remains intact for potential subsequent transformations. This strategic functionalization is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from simpler precursors. While specific patented applications for this exact compound are not readily found, patents for structurally related compounds highlight their importance as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. epo.orgchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1-dichloro-1-fluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrCl2F/c4-2-1-3(5,6)7/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTZKWXVQJZKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(F)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289675 | |

| Record name | 3-Bromo-1,1-dichloro-1-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1978-98-9 | |

| Record name | 3-Bromo-1,1-dichloro-1-fluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1978-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,1-dichloro-1-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 1,1 Dichloro 1 Fluoropropane

Strategies for Carbon-Halogen Bond Formation in Propane (B168953) Derivatives

The creation of carbon-halogen (C-X) bonds is a fundamental transformation in organic synthesis. researchgate.net In haloalkanes, the C-X bond is polarized due to the higher electronegativity of the halogen atom, which pulls electron density from the carbon atom. sarthaks.comcurlyarrows.com This results in a partial positive charge on the carbon and a partial negative charge on the halogen, influencing the molecule's reactivity. curlyarrows.com The nature of this bond, including its length and strength, varies depending on the specific halogen. curlyarrows.com

Bromination Protocols for C3 Chains

The introduction of a bromine atom onto a propane chain typically proceeds through a free-radical mechanism, particularly when reacting with alkanes. study.com This process involves three key stages: initiation, propagation, and termination. study.comstudy.com

Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) using light (hν) or heat to generate two bromine radicals (Br•). study.comstudy.com

Propagation: A bromine radical then abstracts a hydrogen atom from the propane molecule, forming a propyl radical and hydrogen bromide (HBr). study.com This can result in the formation of either a primary or a more stable secondary radical. study.comyoutube.com The resulting propyl radical then reacts with another Br₂ molecule to yield the brominated propane and a new bromine radical, which continues the chain reaction.

Termination: The reaction concludes when radicals combine to form stable molecules. study.comstudy.com

In the case of propane, bromination shows a high degree of selectivity, favoring the substitution of secondary hydrogens over primary ones. libretexts.org Light-induced bromination of propane at 25°C yields 97% 2-bromopropane and only 3% 1-bromopropane. libretexts.org This selectivity is attributed to the greater stability of the secondary radical intermediate compared to the primary radical. youtube.com This principle is crucial when considering the synthesis of 3-bromo-1,1-dichloro-1-fluoropropane, as the initial bromination step would likely target the secondary carbon if starting from a propane derivative.

| Product | Yield (%) | Hydrogen Type |

| 1-Bromopropane | 3 | Primary |

| 2-Bromopropane | 97 | Secondary |

Regioselective Chlorination Techniques

Similar to bromination, the chlorination of propane also occurs via a free-radical chain reaction. quora.com However, chlorination is generally less selective than bromination. khanacademy.org Light-induced gas-phase chlorination of propane at 25°C results in a mixture of 45% 1-chloropropane and 55% 2-chloropropane. libretexts.org

The lower selectivity of chlorination can be explained by the Hammond Postulate, which states that exothermic reactions have early transition states. stackexchange.com The hydrogen abstraction step in chlorination is exothermic, meaning the transition state resembles the reactants more than the products. stackexchange.com Consequently, the energetic differences between the primary and secondary radical pathways are less pronounced in the transition state, leading to a more mixed product distribution. stackexchange.com Despite being less selective, secondary hydrogens are still about four times more reactive than primary hydrogens towards radical chlorination. youtube.com

For the synthesis of a molecule like this compound, controlling the regioselectivity of chlorination would be a significant challenge. The presence of other halogens on the molecule would further influence the reactivity of the remaining C-H bonds.

| Product | Yield (%) | Hydrogen Type |

| 1-Chloropropane | 45 | Primary |

| 2-Chloropropane | 55 | Secondary |

Stereocontrolled Fluorination Approaches

The introduction of fluorine into organic molecules is of significant interest due to the unique properties it imparts. wikipedia.org Achieving stereocontrolled fluorination, especially in aliphatic chains, is a challenging but rapidly advancing area of organic synthesis. mdpi.com Catalytic methods are often employed to control the stereochemical outcome of fluorination reactions. nih.gov

One approach involves the use of chiral catalysts to direct the enantioselective fluorination of a substrate. mdpi.com For instance, organocatalyzed asymmetric fluorocyclization reactions have been developed to create chiral fluorine-containing compounds. mdpi.com While direct catalytic, stereoselective vicinal fluorination of alkenes is still developing, it represents a promising strategy. nih.gov The use of hypervalent iodine reagents has also been leveraged for stereocontrolled fluorocyclization reactions. nih.gov

In the context of synthesizing this compound, a stereocontrolled fluorination would be relevant if a chiral center is desired. Given the structure of the target molecule, the fluorine atom is on a carbon that also bears two chlorine atoms, making it a prochiral center before the introduction of the final chlorine or fluorine.

Advanced Synthetic Routes to Polyhalogenated Propanes

Beyond traditional free-radical halogenation, more advanced methods offer greater control and versatility in the synthesis of complex polyhalogenated molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.com In the synthesis of polyhalogenated compounds, these reactions can be used to selectively replace a halogen atom with another group. thieme-connect.com The reactivity of halogens in these reactions generally follows the order I > Br > Cl > F, which can be exploited for chemoselective transformations. thieme-connect.com

For instance, a di- or polyhalogenated alkane could undergo a site-selective cross-coupling reaction where one halogen is preferentially replaced. thieme-connect.com This strategy could be employed to build a carbon skeleton that already contains some of the required halogen atoms or to introduce a functional group that can later be converted to a halogen. While often used for C-C bond formation, variations of these catalytic systems can also be adapted for C-X bond formation. researchgate.net The mechanism of these reactions typically involves an oxidative addition of the catalyst into a carbon-halogen bond, followed by transmetalation and reductive elimination. nih.gov

Microwave-Assisted Organic Synthesis in Halogenation

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. cardiff.ac.uk Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. cardiff.ac.uk

While the application of microwaves in gas-phase heterogeneous catalysis for reactions like halogenation is still being explored, it holds potential. cardiff.ac.uk For example, microwave heating has been shown to improve the performance of catalysts in propane dehydrogenation by resisting coke formation and sintering. researchgate.netnih.govnih.gov This suggests that microwave-assisted techniques could be beneficial in managing the high temperatures and potential side reactions associated with some halogenation processes. The selective heating of catalysts or substrates by microwaves could offer a pathway to control reaction conditions more precisely. cardiff.ac.uk

Enzymatic Synthesis and Biocatalysis for Halogenated Structures

The use of enzymes for the halogenation of organic molecules is a growing field of interest due to the high selectivity and milder reaction conditions compared to traditional chemical methods. mdpi.commdpi.com Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, are capable of introducing halogen atoms onto a variety of substrates. nih.govnih.gov

Haloperoxidases, for instance, utilize hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻) to a more electrophilic halogenating species. nih.govnih.gov In principle, a haloperoxidase could be employed to halogenate a suitable propane or propene precursor. However, achieving the specific introduction of three different halogens at defined positions on a simple alkane backbone using a single enzyme is a significant challenge due to the inherent reactivity of the intermediates. The enzymatic synthesis of α,β-halohydrins from gaseous alkenes has been demonstrated, suggesting a potential biocatalytic route to halogenated propanols which could be further converted to the desired product. nih.govnih.gov

Flavin-dependent halogenases offer a higher degree of regioselectivity as the halogenation reaction typically occurs within the enzyme's active site. While these enzymes have been primarily studied for the halogenation of aromatic compounds, research into their application for aliphatic substrates is ongoing. The development of engineered halogenases with tailored substrate specificity could potentially enable the direct and selective halogenation of a propane derivative to yield this compound.

Table 1: Comparison of Halogenating Enzyme Classes

| Enzyme Class | Cofactor/Cosubstrate | Halogenating Agent | Typical Substrates |

| Haloperoxidases | H₂O₂ | Hypohalous acids (HOX) | Alkenes, aromatics |

| Flavin-dependent halogenases | FADH₂, O₂ | Enzyme-bound hypohalous acid | Aromatics, some aliphatics |

It is important to note that while enzymatic halogenation presents a promising avenue, the specific synthesis of this compound via biocatalysis has not been reported in the literature to date. The development of such a process would likely require significant enzyme engineering and process optimization.

Synthesis of Precursors and Derivatization Strategies

The synthesis of this compound can be approached through the preparation and subsequent modification of suitable precursor molecules. This section explores two potential precursor classes: halonitro alkanes and halogenated alkenes.

Halonitro Alkane Precursors

Halonitro alkanes are versatile intermediates in organic synthesis. The nitro group can be replaced by other functional groups, including halogens. A hypothetical synthetic route to this compound could involve a precursor such as a dihalonitropropane. For instance, a dichlorofluoronitropropane could potentially be synthesized and the nitro group subsequently replaced by bromine. However, the direct replacement of a nitro group with a bromine atom in a polyhalogenated alkane is not a standard transformation and would likely require the development of novel synthetic methodologies. More commonly, the nitro group is reduced to an amine, which can then be converted to a bromide via diazotization followed by treatment with a bromine source. This multi-step process may be complicated by the presence of other halogens in the molecule.

Routes via Halogenated Alkenes

A more plausible and well-documented approach to the synthesis of this compound involves the use of a halogenated propene precursor. A key intermediate for this strategy would be 1,1-dichloro-1-fluoropropene .

The synthesis of this precursor could potentially be achieved through various methods, including the dehydrohalogenation of a suitable polyhalogenated propane. Once obtained, the addition of hydrogen bromide (HBr) across the double bond would lead to the final product.

The regioselectivity of the HBr addition is crucial. In the absence of radical initiators, the addition of HBr to an unsymmetrical alkene typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon. However, in the presence of peroxides or UV light, the reaction proceeds via a free-radical mechanism, leading to anti-Markovnikov addition. chemguide.co.uklibretexts.orgquora.comchemistrysteps.com

For the precursor 1,1-dichloro-1-fluoropropene (CH₃-CH=C(Cl)₂F), the carbon atoms of the double bond are C2 and C1. C2 is bonded to one hydrogen and one methyl group, while C1 is bonded to two chlorine atoms and one fluorine atom. The free radical addition of HBr would proceed as follows:

Initiation: A radical initiator (e.g., from a peroxide) abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). chemguide.co.uklibretexts.org

Propagation Step 1: The bromine radical adds to the double bond of 1,1-dichloro-1-fluoropropene. The addition will occur at the less substituted carbon (C2) to form a more stable tertiary radical at C1. However, given the substitution pattern, the bromine radical will add to the C2 carbon, forming a radical on the C1 carbon which is stabilized by the presence of the halogen atoms.

Propagation Step 2: The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product, this compound, and regenerating a bromine radical to continue the chain reaction. chemguide.co.uk

The expected product from the anti-Markovnikov addition of HBr to 1,1-dichloro-1-fluoropropene would be 2-bromo-1,1-dichloro-1-fluoropropane. To obtain the desired this compound, a different precursor or a different synthetic strategy would be required.

An alternative halogenated alkene precursor could be 3,3-dichloro-3-fluoroprop-1-ene . The free radical addition of HBr to this precursor would be expected to yield this compound. The bromine radical would add to the terminal carbon (C1), forming a more stable secondary radical at C2, which would then abstract a hydrogen atom from HBr.

Table 2: Potential Halogenated Propene Precursors and Expected Bromination Products

| Precursor | Reagent | Expected Major Product |

| 1,1-dichloro-1-fluoropropene | HBr, peroxides | 2-bromo-1,1-dichloro-1-fluoropropane |

| 3,3-dichloro-3-fluoroprop-1-ene | HBr, peroxides | This compound |

The successful synthesis via this route is highly dependent on the availability and synthesis of the appropriate halogenated propene precursor.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1,1 Dichloro 1 Fluoropropane

Nucleophilic Substitution Reactions and Kinetics

The presence of a primary carbon bonded to a bromine atom makes 3-Bromo-1,1-dichloro-1-fluoropropane a candidate for nucleophilic substitution, a cornerstone of organic chemistry. ncert.nic.inlibretexts.org The specific pathway, whether S_N1 or S_N2, is largely dictated by the structure of the alkyl halide. ncert.nic.inmasterorganicchemistry.com

S_N1 and S_N2 Pathways at Multi-Halogenated Carbons

Nucleophilic substitution reactions can proceed through two primary mechanisms: the two-step S_N1 mechanism, which involves a carbocation intermediate, and the one-step S_N2 mechanism, which features a single transition state. youtube.comsavemyexams.com The structure of the substrate is a critical determinant of the operative pathway. Tertiary halogenoalkanes, which form stable carbocations, typically react via the S_N1 mechanism. masterorganicchemistry.comsavemyexams.com Conversely, primary halogenoalkanes react preferentially through the S_N2 pathway to avoid the formation of highly unstable primary carbocations. ncert.nic.insavemyexams.com

This compound is a primary alkyl halide, as the bromine-bearing carbon is attached to only one other carbon atom. ncert.nic.in Consequently, it is expected to undergo nucleophilic substitution predominantly via the S_N2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to a transition state where the nucleophile and the leaving group are simultaneously partially bonded to the carbon. The reaction proceeds in a single, concerted step, resulting in an inversion of configuration at the reaction center. savemyexams.com

The kinetics of an S_N2 reaction are second-order, meaning the rate is dependent on the concentration of both the alkyl halide and the nucleophile. youtube.comsavemyexams.com This is in contrast to the first-order kinetics of S_N1 reactions, where the rate is determined solely by the concentration of the alkyl halide in the slow, carbocation-forming step. masterorganicchemistry.com

Interactive Table: Comparison of S_N1 and S_N2 Reaction Characteristics

| Feature | S_N1 Mechanism | S_N2 Mechanism |

| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Kinetics | First-order (Rate = k[Alkyl Halide]) | Second-order (Rate = k[Alkyl Halide][Nucleophile]) |

| Mechanism | Two steps | One step |

| Intermediate | Carbocation | Transition state |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent Preference | Polar Protic | Polar Aprotic |

Impact of Geminal and Vicinal Halogens on Reactivity

The reactivity of this compound in S_N2 reactions is significantly influenced by the presence of the other halogen atoms in the molecule. The two chlorine atoms and one fluorine atom are positioned on the C1 carbon, which is vicinal to the C2 carbon and two carbons away from the C3 reaction center. The primary electronic effect of these halogens is the inductive effect.

Fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the carbon chain, pulling electron density away from the C3 carbon. This increased partial positive charge on the C3 carbon should, in principle, make it more electrophilic and thus more susceptible to nucleophilic attack.

Elimination Reactions and Product Selectivity

In the presence of a strong base, alkyl halides can undergo elimination reactions to form alkenes. youtube.com This process, known as dehydrohalogenation, involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms. wordpress.com For this compound, this reaction competes with the S_N2 substitution, particularly when using a strong, sterically hindered base at elevated temperatures.

Dehydrohalogenation Mechanisms

Dehydrohalogenation typically proceeds via either the E1 or E2 mechanism. The E1 (elimination, unimolecular) reaction is a two-step process involving a carbocation intermediate, analogous to the S_N1 reaction. libretexts.orgopenstax.org The E2 (elimination, bimolecular) reaction is a one-step, concerted process where the base removes a proton at the same time the leaving group departs, similar to the S_N2 reaction. libretexts.orgksu.edu.sa

Given that this compound is a primary alkyl halide, the E2 mechanism is the more probable pathway for elimination. ksu.edu.sa This mechanism is favored by the use of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium ethoxide (NaOEt) in an alcoholic solvent. youtube.comwordpress.com The base abstracts a proton from the carbon adjacent (beta-position) to the carbon bearing the bromine, while the C-Br bond breaks simultaneously to form a pi bond.

Formation and Characterization of Halogenated Propene Isomers

In the dehydrohalogenation of this compound, the bromine atom is on the C3 carbon. The adjacent carbon (beta-carbon) is C2. Therefore, the E2 reaction involves the abstraction of a proton from the C2 carbon and the elimination of the bromide ion from the C3 carbon.

This specific elimination pathway leads to the formation of a single constitutional isomer: 1,1-dichloro-1-fluoroprop-2-ene .

The reaction follows the general scheme: Br-CH₂-CH₂-CFCl₂ + Base → CH₂=CH-CFCl₂ + H-Base⁺ + Br⁻

The resulting alkene, 1,1-dichloro-1-fluoroprop-2-ene, is a halogenated propene. Its structure and properties would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. According to Zaitsev's rule, which states that the more substituted alkene is the major product, this reaction is straightforward as there is only one possible beta-hydrogen to be removed, leading to a single regioisomeric product. openstax.org

Radical Reactions and Bond Dissociation Energies

Radical reactions are initiated by the homolytic cleavage of a covalent bond, typically induced by heat or ultraviolet (UV) light, to form two radicals. The reactivity and selectivity in such reactions are governed by the relative stabilities of the radical intermediates, which can be correlated with the bond dissociation energies (BDEs) of the bonds being broken. pearson.com

For this compound, the weakest covalent bond is most susceptible to homolytic cleavage. The strength of carbon-halogen bonds decreases down the group in the periodic table (C-F > C-Cl > C-Br > C-I). acs.org Therefore, the C-Br bond is significantly weaker than the C-Cl and C-F bonds.

The initiation step in a radical reaction involving this molecule would most likely be the breaking of the C-Br bond: Br-CH₂-CH₂-CFCl₂ --(hν or Δ)--> ·CH₂-CH₂-CFCl₂ + Br·

The subsequent propagation steps would depend on the other reagents present. For instance, in a radical halogenation reaction, a halogen radical abstracts a hydrogen atom to form an alkyl radical. libretexts.org The selectivity of this abstraction depends on the stability of the resulting radical (tertiary > secondary > primary) and the reactivity of the halogen radical. chemistrysteps.comstackexchange.com Bromine radicals are less reactive and therefore more selective than chlorine radicals, which is explained by the Hammond postulate; the endothermic hydrogen abstraction by bromine has a later, more product-like transition state. echemi.commasterorganicchemistry.com

The following table provides typical bond dissociation energies for relevant bond types, which helps in predicting the most likely site of radical reaction. Although specific experimental values for this compound are not available, these general values provide a clear indication of relative bond strengths.

Interactive Table: Representative Bond Dissociation Energies (BDE)

| Bond | Molecule | BDE (kJ/mol) | BDE (kcal/mol) |

| C-H (primary) | CH₃CH₂CH₂–H | 423 | 101.1 |

| C-H (secondary) | CH₃CH(–H)CH₃ | 413 | 98.7 |

| C-F | CH₃–F | 460 | 110 |

| C-Cl | CH₃–Cl | 351 | 83.9 |

| C-Br | CH₃–Br | 293 | 70.0 |

| C-I | CH₃–I | 234 | 55.9 |

Data are approximate values for simple alkanes and haloalkanes and serve for comparison. acs.org

Homolytic Carbon-Halogen Bond Cleavage

The initiation of many chemical transformations involving this compound proceeds through the homolytic cleavage of a carbon-halogen bond, a process that can be induced by thermal or photochemical means. This cleavage results in the formation of a halogen radical and a carbon-centered radical. The relative ease of cleavage of the C-Br, C-Cl, and C-F bonds is inversely related to their bond dissociation energies (BDEs).

Table 1: Typical Carbon-Halogen Bond Dissociation Energies in Haloalkanes

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-F | ~450-480 |

| C-Cl | ~330-350 |

| C-Br | ~270-290 |

| C-I | ~210-230 |

Note: These are average values and can vary depending on the specific molecular structure.

Given these general trends, the homolytic cleavage of the C-Br bond in this compound is the most energetically favorable pathway for radical formation. This selective cleavage is the primary initiation step in many of its radical-mediated reactions. The resulting 1,1-dichloro-1-fluoropropyl radical is a key intermediate that can participate in a variety of subsequent reactions. The cleavage of the C-Cl bonds would require significantly more energy, and the C-F bond is the strongest and least likely to undergo homolytic cleavage under typical conditions.

Radical Chain Reactions

Following the initial homolytic cleavage of the carbon-bromine bond, this compound can participate in radical chain reactions. These reactions typically involve three main stages: initiation, propagation, and termination.

Initiation: As discussed, this step involves the formation of radicals, primarily through the cleavage of the C-Br bond upon exposure to heat or UV light.

Propagation: The propagation phase consists of a series of steps where a radical reacts with a stable molecule to generate a new radical, which then continues the chain. For instance, the 1,1-dichloro-1-fluoropropyl radical can abstract a hydrogen atom from another molecule, or a bromine radical can abstract a hydrogen atom from a molecule of this compound. The reactivity of the C-H bonds in the propane (B168953) chain (at the C-2 and C-3 positions) will influence the regioselectivity of hydrogen abstraction. Generally, the stability of the resulting carbon radical dictates the preferred site of abstraction, with tertiary > secondary > primary. In this molecule, both available C-H bonds are on secondary carbons, but the electronic effects of the adjacent halogen atoms will influence their relative reactivity.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can involve the recombination of two 1,1-dichloro-1-fluoropropyl radicals, two bromine radicals, or a cross-combination of these two radicals.

An example of a radical chain reaction is the free-radical halogenation of alkanes. libretexts.org While the halogenation of this compound itself is not extensively documented, the principles of such reactions can be applied. For instance, in the presence of a radical initiator and a suitable reagent, further substitution reactions could occur.

Isomerization and Rearrangement Pathways

Halogen Atom Migrations

Under certain conditions, halogen atoms in polyhalogenated alkanes can undergo migration, leading to isomeric products. One such phenomenon is the "halogen dance," a base-catalyzed migration of a halogen atom on an aromatic ring. While this reaction is most common in aromatic systems, analogous rearrangements can occur in aliphatic compounds, particularly when radical or anionic intermediates are formed.

For this compound, the migration of a halogen atom could potentially occur via a radical mechanism. For example, an intramolecular 1,2-halogen shift could transform the initially formed 1,1-dichloro-1-fluoropropyl radical into a different radical isomer. The feasibility of such a migration would depend on the stability of the transition state and the resulting radical. Theoretical studies on related systems have explored the potential energy surfaces for such migrations.

Structural Reorganizations in Acidic Media

In the presence of strong acids, particularly Lewis acids, halogenated alkanes can undergo rearrangements. These reactions often proceed through carbocationic intermediates. The formation of a carbocation can be initiated by the acid-catalyzed removal of a halide ion.

For this compound, the interaction with a strong Lewis acid could potentially lead to the abstraction of a chloride or bromide ion. The relative ease of abstraction would depend on the stability of the resulting carbocation and the strength of the carbon-halogen bond. The subsequent rearrangement of this carbocationic intermediate could involve hydride shifts or the migration of adjacent halogen atoms to form a more stable carbocation. For example, a 1,2-hydride shift or a 1,2-halogen shift could lead to a variety of isomeric products. The specific outcome would be dictated by the relative stabilities of the possible carbocationic intermediates and the reaction conditions.

Oxidation and Reduction Chemistry

Electrochemical Reduction Processes

The electrochemical reduction of organic halides provides a powerful method for the cleavage of carbon-halogen bonds. The ease of reduction is generally in the order of C-I > C-Br > C-Cl > C-F, which correlates with the bond dissociation energies.

For this compound, the C-Br bond is the most susceptible to electrochemical reduction. The process typically involves the transfer of one or two electrons to the molecule. A one-electron reduction would lead to the formation of a radical anion, which could then fragment to give a bromide ion and the 1,1-dichloro-1-fluoropropyl radical. A two-electron reduction would directly yield a carbanion and a bromide ion.

The reduction potential required for the cleavage of the C-Br bond will be significantly less negative than that required for the C-Cl bonds. This selectivity allows for controlled electrochemical reactions where only the C-Br bond is cleaved. The resulting radical or carbanionic intermediates can then undergo further reactions, such as dimerization, protonation by the solvent, or reaction with other electrophiles present in the reaction mixture.

Table 2: General Order of Ease of Electrochemical Reduction of Carbon-Halogen Bonds

| Bond | Relative Ease of Reduction |

| C-I | Easiest |

| C-Br | Easier |

| C-Cl | Difficult |

| C-F | Most Difficult |

The specific reduction potential for this compound would be influenced by the solvent, electrode material, and the presence of the other halogen atoms in the molecule, which can affect the electron density at the carbon center.

Absence of Specific Research Data on Reductive Dehalogenation of this compound Limits Detailed Analysis

Despite a comprehensive search for scholarly articles and research data, specific experimental studies detailing the reductive dehalogenation of this compound are not publicly available. General chemical principles suggest that this compound can undergo reduction; however, the lack of published research prevents a detailed discussion of specific reductive dehalogenation strategies, reaction mechanisms, and the presentation of empirical data in tabular form as requested.

Authoritative sources in chemical literature offer broad overviews of dehalogenation reactions for polyhalogenated alkanes. These reactions are crucial in organic synthesis and for the degradation of halogenated environmental pollutants. Typically, reductive dehalogenation can be achieved through various methods, including catalytic hydrogenation, electrochemical reduction, and the use of metal-based reducing agents or metal hydrides. The selectivity of these reactions—specifically, which halogen atom is preferentially removed—depends on the bond dissociation energies (C-Br < C-Cl < C-F) and the specific reaction conditions employed.

In the case of this compound, the carbon-bromine bond is the most likely site for initial cleavage due to its lower bond strength compared to the carbon-chlorine and carbon-fluorine bonds. However, without experimental data, any discussion of reaction outcomes, such as product distribution and yields under different reductive conditions, remains speculative.

Further empirical research is necessary to elucidate the specific behavior of this compound under various reductive dehalogenation conditions. Such studies would be invaluable for understanding its chemical reactivity and for potential applications in synthetic chemistry.

Computational and Theoretical Chemistry of 3 Bromo 1,1 Dichloro 1 Fluoropropane

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-Bromo-1,1-dichloro-1-fluoropropane at the molecular level. These computational methods allow for a detailed examination of its geometry, conformational possibilities, and the distribution of electrons within the molecule.

Geometrical Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is not static. Due to rotation around its carbon-carbon single bonds, the molecule can exist in various spatial arrangements known as conformations. Geometrical optimization is a computational process that seeks to find the most stable of these conformations, which corresponds to the lowest energy state of the molecule.

This process is typically initiated by constructing an initial guess of the molecular geometry. Then, using quantum mechanical principles, the forces on each atom are calculated, and the atomic positions are adjusted iteratively until a minimum on the potential energy surface is located. This optimized structure represents the most probable geometry of the molecule in its ground state.

For this compound, rotation around the C1-C2 and C2-C3 bonds gives rise to several possible conformers. The relative stability of these conformers is influenced by a combination of steric hindrance between the bulky halogen atoms and electrostatic interactions. It is anticipated that the most stable conformer will be one that minimizes these repulsive interactions. A staggered conformation, where the atoms or groups on adjacent carbons are as far apart as possible, is generally more stable than an eclipsed conformation.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Br-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 1.25 |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a conformational analysis. The actual values would be determined by specific quantum chemical calculations.

Electron Density Distribution and Electrostatic Potentials

The electron density distribution describes the probability of finding an electron at any given point in the space surrounding the molecule. In this compound, the high electronegativity of the fluorine and chlorine atoms, and to a lesser extent bromine, significantly influences this distribution. These halogen atoms withdraw electron density from the carbon skeleton, creating a polarized molecule.

A molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative electrostatic potential, typically shown in red or yellow, indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Conversely, regions of positive electrostatic potential, usually depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the highly electronegative fluorine and chlorine atoms. The bromine atom would also exhibit a region of negative potential, though likely less intense. The hydrogen atoms, being less electronegative, would be associated with regions of positive electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and its electronic transitions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In this compound, the presence of multiple halogen atoms is expected to influence the energies of these frontier orbitals.

Analysis of the spatial distribution of the HOMO and LUMO can provide insights into the reactive sites of the molecule. For instance, if the HOMO is localized on a particular atom or bond, that region is likely to be the site of electrophilic attack. Conversely, the localization of the LUMO indicates the probable site for nucleophilic attack.

Spectroscopic Property Prediction and Interpretation

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules. By simulating these spectra, it is possible to gain a deeper understanding of the molecule's vibrational and electronic structure, which can aid in its experimental identification and characterization.

Vibrational (IR, Raman) Spectra Simulations

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as the stretching or bending of bonds. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them.

Computational simulations of IR and Raman spectra are typically performed by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions. This information is used to determine the vibrational frequencies and their corresponding intensities.

For this compound, the simulated IR and Raman spectra would be expected to show characteristic peaks corresponding to the stretching and bending of the C-H, C-C, C-F, C-Cl, and C-Br bonds. The presence of multiple halogen atoms would likely result in a complex spectrum with several overlapping peaks. By comparing the simulated spectrum with an experimental one, it is possible to assign the observed peaks to specific vibrational modes.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H Stretch | 2950-3050 |

| C-C Stretch | 900-1100 |

| C-F Stretch | 1000-1100 |

| C-Cl Stretch | 650-800 |

Note: This table presents a general range for the expected vibrational frequencies. Precise values would be obtained from quantum chemical calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of a molecule by probing the magnetic properties of its atomic nuclei. The chemical shift of a nucleus is highly sensitive to its local electronic environment.

Computational methods can be used to predict the NMR chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei in this compound. numberanalytics.com These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard compound.

The predicted chemical shifts can be invaluable in interpreting experimental NMR spectra, especially for complex molecules where signal overlap can make assignments difficult. For this compound, the ¹H NMR spectrum would provide information about the different types of protons in the molecule, while the ¹³C NMR spectrum would reveal the chemical environment of each carbon atom. The ¹⁹F NMR spectrum would be particularly informative, as the chemical shift of the fluorine nucleus is very sensitive to its surroundings. numberanalytics.com

Table 3: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (on C2) | 2.5 - 3.5 |

| ¹H (on C3) | 3.5 - 4.5 |

| ¹³C (C1) | 90 - 110 |

| ¹³C (C2) | 30 - 40 |

| ¹³C (C3) | 25 - 35 |

Note: The data in this table is illustrative of the expected chemical shift ranges. Accurate predictions require specific computational calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, offering insights into the intricate pathways of chemical transformations. This typically involves the characterization of transition states and the analysis of reaction coordinates.

Transition State Characterization and Energy Barriers

The determination of transition state geometries and their associated energy barriers is fundamental to understanding the kinetics of a chemical reaction. For this compound, specific computational studies detailing its reactions, such as nucleophilic substitution or elimination, and the corresponding transition state structures and activation energies, are not documented in the surveyed literature. General studies on similar small halogenated alkanes suggest that reactions would likely proceed via SN2 or E2 mechanisms, but specific energy barriers for this compound have not been published.

Reaction Coordinate Analysis

Reaction coordinate analysis, or intrinsic reaction coordinate (IRC) calculations, maps the energetic pathway from reactants to products through the transition state. This analysis provides a detailed picture of the geometric and electronic changes that occur throughout a reaction. However, no specific reaction coordinate analyses for transformations involving this compound have been found in the public domain.

Thermochemical Analysis of Halogenated Propane (B168953) Transformations

Thermochemical analysis provides crucial data on the feasibility and energy changes of chemical reactions. Key parameters include enthalpies of formation and reaction, which are vital for understanding the stability and potential degradation pathways of a compound.

Thermodynamic Constraints on Degradation Pathways

Understanding the thermodynamic constraints on degradation is essential for assessing the environmental fate of a chemical. This involves evaluating the Gibbs free energy of various potential degradation reactions (e.g., hydrolysis, oxidation). In the absence of specific thermochemical data for this compound and its potential products, a detailed analysis of the thermodynamic favorability of its degradation pathways cannot be performed.

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the reactivity and properties of chemicals based on their molecular structure. While numerous studies have developed QSAR models for various classes of halogenated compounds to predict properties like toxicity or environmental persistence, no specific models or detailed studies focusing on or including this compound were identified. The development of such models requires a substantial dataset of related compounds with known properties, which may not yet exist for this specific chemical.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical expressions that correlate a compound's chemical structure with its reactivity. These models are built on the principle that the structural and physicochemical properties of a molecule, known as molecular descriptors, determine its chemical behavior. For polyhalogenated alkanes like this compound, QSRR can be a valuable tool for predicting reaction rates and understanding reaction mechanisms without the need for extensive empirical testing.

A typical QSRR model takes the form:

Reactivity = f (Molecular Descriptors) + error

The molecular descriptors used in such models can be categorized into several classes:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial charges on atoms, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for predicting reactivity in polar reactions.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) are used to quantify the spatial hindrance around a reaction center.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Thermodynamic Descriptors: Properties like heat of formation and bond dissociation energies can be calculated and used to predict the feasibility and energetics of a reaction pathway.

The table below presents some computationally derived molecular descriptors for this compound, which would be essential inputs for any QSRR study.

| Descriptor | Value | Significance in QSRR |

| Molecular Weight | 209.87 g/mol | Correlates with bulk properties and transport phenomena. |

| XLogP3 | 2.9 | Predicts hydrophobicity and partitioning behavior. |

| Topological Polar Surface Area | 0 Ų | Indicates the molecule is non-polar. |

| Heavy Atom Count | 7 | A simple measure of molecular size. |

| Complexity | 56.9 | A measure of the intricacy of the atomic arrangement. |

| Rotatable Bond Count | 2 | Relates to conformational flexibility. |

Data sourced from PubChem CID 2736248.

In a QSRR model for a reaction such as nucleophilic substitution, one would expect that descriptors related to the C-Br bond strength and the partial positive charge on the C3 atom would be highly significant, as this is the most likely site for substitution due to the weaker C-Br bond compared to C-Cl and C-F bonds. savemyexams.com

Inductive and Steric Effects of Multiple Halogen Substituents

The presence of three different types of halogen atoms on a short propane chain results in a complex interplay of inductive and steric effects that dictate the molecule's reactivity.

Inductive Effects:

The high electronegativity of halogen atoms leads to a strong electron-withdrawing inductive effect (-I effect), which propagates along the carbon chain. The magnitude of this effect decreases with distance from the halogen atom and follows the order F > Cl > Br.

In this compound, the C1 carbon is bonded to one fluorine and two chlorine atoms. Fluorine is the most electronegative element, and chlorine is also highly electronegative. Consequently, the C1 carbon experiences a very strong withdrawal of electron density, making it highly electron-deficient (a high partial positive charge). This inductive pull is also transmitted to the C2 carbon, albeit to a lesser extent.

The bromine atom at the C3 position also exerts a -I effect, but it is weaker than that of chlorine and fluorine. The primary electronic consequence of this arrangement is the polarization of the C-X bonds, with the carbon atoms bearing partial positive charges and the halogen atoms bearing partial negative charges. This polarization is most pronounced at the C1 position.

The table below summarizes the electronegativity and covalent radii of the involved halogens, which are the fundamental properties governing their inductive and steric effects.

| Halogen | Pauling Electronegativity | Covalent Radius (pm) |

| Fluorine (F) | 3.98 | 64 |

| Chlorine (Cl) | 3.16 | 99 |

| Bromine (Br) | 2.96 | 114 |

Steric Effects:

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. The size of the halogen atoms (covalent radius) increases in the order F < Cl < Br.

In this compound, the C1 position is significantly sterically hindered by the two chlorine atoms and the fluorine atom. Although fluorine is small, the presence of three substituents on a single carbon creates a crowded environment. This steric bulk would make nucleophilic attack at the C1 carbon (e.g., in an SN2 reaction) very difficult.

Conversely, the C3 position is bonded to a bromine atom and two hydrogen atoms. While bromine is larger than chlorine and fluorine, the presence of two small hydrogen atoms makes the C3 position significantly more accessible to an incoming nucleophile.

Combined Influence on Reactivity:

The interplay of these effects determines the most probable reaction pathways. For instance, in a nucleophilic substitution reaction:

Attack at C1: This is electronically favored due to the high partial positive charge induced by the fluorine and two chlorine atoms. However, it is sterically disfavored due to the crowding by these same three halogen atoms.

Attack at C3: This is sterically favored due to the relative openness of this position. The C-Br bond is also the weakest among the C-X bonds in the molecule, making bromide a better leaving group than chloride or fluoride. savemyexams.com

Therefore, it can be predicted from a theoretical standpoint that nucleophilic substitution reactions are most likely to occur at the C3 position, leading to the displacement of the bromide ion. The strong electron-withdrawing effect of the CCl2F group at the C1 position would also serve to stabilize the transition state of an SN2 reaction at C3 by further polarizing the C-Br bond.

Advanced Analytical Methodologies for 3 Bromo 1,1 Dichloro 1 Fluoropropane

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation of 3-Bromo-1,1-dichloro-1-fluoropropane from complex matrices and for its precise quantification. Gas chromatography, in particular, stands out as the technique of choice due to the compound's volatility.

Gas Chromatography (GC) with Specific Detectors (e.g., Mass Spectrometry, Electron Capture Detection)

Gas chromatography coupled with highly sensitive and selective detectors is a powerful tool for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This combination offers definitive identification by providing both the retention time of the compound and its mass spectrum, which serves as a molecular fingerprint. The mass spectrometer can be operated in various modes, such as full scan to identify unknown compounds or selected ion monitoring (SIM) for enhanced sensitivity in quantifying known substances like this compound.

Gas Chromatography-Electron Capture Detection (GC-ECD): The Electron Capture Detector is exceptionally sensitive to halogenated compounds. This makes GC-ECD a highly suitable method for detecting trace amounts of this compound, for instance, in environmental samples or as an impurity in other chemical products.

A summary of typical GC parameters is presented in the interactive table below.

| Parameter | GC-MS | GC-ECD |

| Column | Capillary column (e.g., DB-5ms, HP-5) | Capillary column (e.g., DB-624, DB-VRX) |

| Injector Temperature | 250 °C | 250 °C |

| Oven Program | Initial temp 50°C, ramp to 280°C | Isothermal or ramped, depending on application |

| Carrier Gas | Helium | Nitrogen or Argon/Methane |

| Detector Temperature | N/A (MS interface) | 300 °C |

| Ionization (MS) | Electron Ionization (EI) | N/A |

High-Resolution Gas Chromatography for Isomer Differentiation

For compounds like this compound, the possibility of structural isomers exists. High-Resolution Gas Chromatography (HRGC), utilizing long capillary columns with specialized stationary phases, provides the necessary resolving power to separate these closely related isomers. The subtle differences in the physical and chemical properties of isomers lead to differential interactions with the stationary phase, resulting in distinct retention times and enabling their individual quantification.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of this compound, providing insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules.

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule. The expected spectrum of this compound would show distinct signals for the protons on the different carbon atoms, with splitting patterns (multiplicity) revealing their neighboring protons.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbon atom attached to the fluorine and chlorine atoms would exhibit a characteristic chemical shift.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It provides a highly sensitive and direct way to probe the environment of the fluorine atom. The chemical shift and coupling to neighboring protons would confirm the structure.

Below is a table of predicted NMR data for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | ~3.5 - 4.0 (CH₂) | Triplet |

| ~2.5 - 3.0 (CH₂) | Triplet | |

| ¹³C | ~100 - 120 (CCl₂F) | Triplet (due to C-F coupling) |

| ~40 - 50 (CH₂) | Singlet | |

| ~30 - 40 (CH₂Br) | Singlet | |

| ¹⁹F | ~ -70 to -90 | Triplet of triplets |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to C-H stretching, C-C stretching, and, most characteristically, the vibrations of the C-Cl, C-F, and C-Br bonds.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and can provide additional information on the carbon backbone and the halogen-carbon bonds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. The characteristic isotopic patterns of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible in the molecular ion and any fragment ions containing these halogens, further aiding in the identification.

An article on the advanced analytical methodologies for this compound cannot be generated at this time. Despite extensive searches for scientific literature focusing on this specific compound, no detailed research findings, experimental data, or data tables pertaining to the requested analytical techniques (Gas Chromatography-Mass Spectrometry, Headspace Derivatization and Solid-Phase Microextraction coupled with GC-MS, and Isotope Labeling and Tracing) for this compound could be located.

To adhere to the strict requirements of providing thorough, informative, and scientifically accurate content solely focused on "this compound," including detailed research findings and data tables, the generation of the requested article is not possible without available scientific research on this specific subject.

Information on similar halogenated compounds is available but would not meet the explicit requirement of focusing strictly on this compound.

Environmental Fate and Degradation Pathways of 3 Bromo 1,1 Dichloro 1 Fluoropropane

Atmospheric Chemistry and Photodegradation

Once released into the atmosphere, 3-Bromo-1,1-dichloro-1-fluoropropane is subject to chemical transformation processes initiated by sunlight and reactive atmospheric species.

The primary degradation pathway for many halogenated alkanes in the troposphere is through reaction with photochemically produced hydroxyl (•OH) radicals. cdc.gov This process involves the abstraction of a hydrogen atom from the propane (B168953) backbone, leading to the formation of a haloalkyl radical. For this compound, hydrogen abstraction would likely occur from the second or third carbon, as the first carbon is fully substituted with halogens.

The resulting radical (e.g., •CHBr-CHCl2F or Br-CH2-C•Cl2F) would then rapidly react with molecular oxygen (O2) to form a peroxy radical (RO2•). Subsequent reactions of this peroxy radical with other atmospheric constituents, such as nitric oxide (NO) or other peroxy radicals, would lead to the formation of a variety of oxygenated and halogenated degradation products. The atmospheric lifetime of a haloalkane is largely determined by the rate constant of its reaction with •OH radicals. For instance, the atmospheric half-life of 1-bromopropane, a related compound, due to reaction with hydroxyl radicals is estimated to be around 14 days. cdc.gov Given the presence of multiple electron-withdrawing halogen atoms in this compound, its reactivity towards •OH radicals may differ, but this remains the most probable initial step in its atmospheric degradation.

Other atmospheric oxidants, such as ozone (O3) and nitrate (B79036) radicals (NO3•), are generally less reactive towards alkanes and are not expected to contribute significantly to the degradation of this compound.

Direct photolysis, the process of chemical breakdown by direct absorption of solar radiation, is another potential atmospheric removal mechanism for halogenated compounds. The effectiveness of this pathway depends on the compound's ability to absorb ultraviolet (UV) radiation at wavelengths present in the troposphere (λ > 290 nm).

The carbon-bromine bond is significantly weaker than carbon-chlorine and carbon-fluorine bonds and is more susceptible to cleavage upon absorption of UV radiation. Studies on brominated flame retardants have shown that the presence of bromine atoms can lead to a red shift in their absorption spectra, making them more susceptible to photodegradation. nih.gov Therefore, it is plausible that the C-Br bond in this compound could undergo photolytic cleavage, leading to the formation of a bromine radical and a dichloro-fluoropropyl radical.

Table 1: Comparison of Carbon-Halogen Bond Enthalpies

| Bond | Average Bond Enthalpy (kJ/mol) |

|---|---|

| C-F | 485 |

| C-Cl | 327 |

| C-Br | 285 |

This table illustrates the relative strengths of carbon-halogen bonds, indicating the higher susceptibility of the C-Br bond to cleavage.

The subsequent reactions of these radicals would contribute to the formation of various secondary pollutants. However, without specific absorption spectra for this compound, the significance of direct photolysis as a major atmospheric sink remains speculative.

Aquatic and Terrestrial Degradation Mechanisms

In aquatic and soil environments, the fate of this compound is governed by both abiotic and biotic processes.

Hydrolysis, the reaction with water, is a key abiotic degradation pathway for many haloalkanes in aquatic systems. algoreducation.comwikipedia.org The rate of hydrolysis is highly dependent on the nature of the halogen, with the reactivity generally following the order of C-I > C-Br > C-Cl > C-F, which is inversely related to the bond strength. savemyexams.comyoutube.com

Given this trend, the carbon-bromine bond in this compound is the most likely site for nucleophilic substitution by water, which would lead to the formation of 1,1-dichloro-1-fluoropropan-3-ol and a bromide ion. The rate of this reaction is influenced by factors such as pH and temperature. algoreducation.com The carbon-chlorine bonds could also undergo hydrolysis, but at a significantly slower rate. The carbon-fluorine bond is generally resistant to hydrolysis under typical environmental conditions.

In soil environments, abiotic transformations can also occur. For instance, abiotic bromination of soil organic matter has been observed in the presence of inorganic oxidants. nih.govnih.gov While this is a formation process, it highlights the potential for reactive bromine species in the soil matrix. The degradation of this compound in soil could be influenced by interactions with mineral surfaces and soil organic matter, which can catalyze or inhibit transformation reactions.

Microbial degradation represents a significant pathway for the removal of halogenated organic compounds from the environment. nih.gov Many microorganisms have evolved enzymatic systems to utilize haloalkanes as a source of carbon and energy. The initial and often rate-limiting step in the aerobic biodegradation of these compounds is the cleavage of the carbon-halogen bond. muni.cznih.gov

Haloalkane dehalogenases (HLDs) are a key class of enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in a wide range of halogenated aliphatic compounds, producing an alcohol, a halide ion, and a proton. nih.govwikipedia.orgnih.gov These enzymes are found in various bacteria and play a crucial role in the bioremediation of sites contaminated with haloalkanes. nih.gov

The mechanism of HLDs involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the carbon atom bearing the halogen, leading to the formation of a covalent alkyl-enzyme intermediate and the release of the halide ion. wikipedia.org This intermediate is then hydrolyzed by a water molecule, which is activated by a histidine residue, regenerating the free enzyme and releasing the corresponding alcohol. nih.gov

The substrate specificity of HLDs varies among different enzymes. Some HLDs exhibit broad substrate specificity, capable of degrading a variety of chlorinated, brominated, and iodinated alkanes. nih.gov Given the structure of this compound, it is a potential substrate for certain HLDs. The enzyme would likely target the C-Br bond first due to its lower bond energy compared to the C-Cl bonds. The resulting 1,1-dichloro-1-fluoropropan-3-ol could then potentially undergo further degradation by other microbial enzymes. The presence of multiple halogen atoms, including fluorine, may influence the binding affinity and catalytic efficiency of HLDs towards this substrate. Directed evolution studies have shown that the substrate range of HLDs can be expanded to include recalcitrant, polyhalogenated compounds like 1,2,3-trichloropropane. muni.cznih.gov This suggests that microbial populations could potentially adapt to degrade this compound.

Table 2: Common Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-bromopropane |

| 1,1-dichloro-1-fluoropropan-3-ol |

Biodegradation by Microbial Communities

Identification of Biotransformation Products

In general, the biodegradation of halogenated aliphatic hydrocarbons can proceed through different mechanisms, such as reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. nih.gov Given the structure of this compound, it is plausible that initial biotransformation steps, if they occur, could involve the cleavage of a carbon-halogen bond. However, without specific studies, the identification of the resulting transformation products remains speculative.

Transport and Distribution in Environmental Compartments

The transport and distribution of this compound in the environment will be dictated by its volatility and its tendency to adsorb to soil and sediment.

Due to its likely low molecular weight and the presence of volatile halogens, this compound is expected to exhibit a tendency to volatilize from water and soil surfaces. This process is a significant pathway for the environmental distribution of many volatile halogenated organic compounds. researchgate.net For instance, the estimated volatilization half-lives for a related compound, hexachloroethane, from a model river and lake are 2 hours and 6 days, respectively, highlighting the importance of this transport mechanism. nih.gov While specific data for this compound is unavailable, its structural similarities suggest that volatilization would be a key factor in its environmental mobility.

The extent to which this compound adsorbs to organic matter and sediments is determined by its soil adsorption coefficient (Koc). chemsafetypro.com This parameter is crucial for predicting the mobility of a chemical in soil and its potential to leach into groundwater. For short-chain halogenated hydrocarbons, adsorption behavior can be complex and is influenced by the specific properties of the soil and the compound itself. researchgate.net Aromatic hydrocarbons have been observed to be more readily adsorbed on aquifer media than chlorinated hydrocarbons. mdpi.comresearchgate.net Given the aliphatic nature of this compound, its adsorption to organic matter may be limited, potentially leading to greater mobility in soil and aquatic environments.

Persistence and Transformation Products

The persistence of this compound in the environment is a key aspect of its environmental risk profile. Halogenated organic compounds are known for their resistance to degradation, which can lead to long-term environmental contamination. nih.gov

There is no available data on the environmental half-lives of this compound in various environmental compartments such as soil, water, and air. The determination of these half-lives would require specific experimental studies under controlled conditions. For comparison, the hydrolysis half-lives of some chlorinated propanes can be on the order of years. epa.gov The presence of multiple types of halogens in this compound likely contributes to its stability and, consequently, a potentially long environmental half-life.

Table 1: Analogous Compound Environmental Fate Data

| Compound | Environmental Process | Half-Life/Mobility |

| Hexachloroethane | Volatilization from water | River: 2 hours, Lake: 6 days nih.gov |

| Chlorinated Propanes | Hydrolysis | Can be on the order of years epa.gov |

| Aromatic Hydrocarbons | Adsorption on Aquifer Media | More readily adsorbed than chlorinated hydrocarbons mdpi.comresearchgate.net |

Specific degradation intermediates of this compound have not been characterized in the scientific literature. The degradation of halogenated hydrocarbons can produce a variety of intermediate compounds, some of which may be more toxic than the parent compound. chromatographyonline.com Abiotic degradation processes, such as hydrolysis and redox reactions, are important transformation pathways for some halogenated aliphatic hydrocarbons. epa.gov For instance, the abiotic degradation of chlorinated ethanes and ethenes can proceed via dehydrogenation or reductive dechlorination. nih.gov However, without empirical data, the specific intermediates that would be formed from the degradation of this compound remain unknown.

Potential Applications and Future Research Directions

3-Bromo-1,1-dichloro-1-fluoropropane as a Synthetic Intermediate

The unique structural arrangement of halogens in this compound—possessing bromine, chlorine, and fluorine atoms—renders it a versatile intermediate in organic synthesis. The differential reactivity of the carbon-halogen bonds allows for selective chemical transformations, making it a valuable precursor for a wide range of more complex molecules. The bromine atom, being the most reactive of the halogens in this structure towards nucleophilic substitution and other transformations, often serves as the primary reaction site.

Precursor for Novel Fluorine-Containing Organic Compounds

The presence of a fluorine atom is a critical feature that makes this compound an attractive starting material for the synthesis of novel fluorinated compounds. Incorporating fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced stability, lipophilicity, and bioavailability. nih.gov This compound serves as a building block for introducing the fluorinated propyl moiety into various molecular scaffolds.

Research demonstrates that through reactions such as nucleophilic substitution, the bromine atom can be displaced by a variety of nucleophiles to yield new fluorine-containing products. These reactions are fundamental in creating molecules with tailored properties for diverse applications. The synthesis of unique fluorinated cyclopropanes, for example, highlights the drive to create novel, facially polar motifs for agrochemical and pharmaceutical research, a field where precursors like this compound could be valuable. rsc.org

Building Block in Pharmaceutical and Agrochemical Synthesis

The utility of halogenated compounds as intermediates is well-established in the pharmaceutical and agrochemical industries. nih.gov While specific large-scale applications of this compound are not extensively documented in mainstream public literature, its structural motifs are relevant. For instance, related compounds like 3-bromo-1,1,1-trifluoropropane (B1271859) have been utilized as intermediates in the synthesis of anti-cancer drugs. google.comepo.org This suggests the potential for this compound to serve a similar role in creating complex, biologically active molecules.

In agrochemical research, the compound is explored for its potential use in formulating new products, owing to its reactivity and stability under various conditions. The development of novel anthranilic diamide (B1670390) insecticides containing halogenated moieties showcases the importance of such building blocks in creating effective crop protection agents. mdpi.com

Table 1: Synthetic Utility of this compound

| Reaction Type | Reagents | Potential Products | Application Area |

|---|---|---|---|

| Nucleophilic Substitution | NaOMe, KOH, KI, NH₃ | Fluorinated ethers, alcohols, iodides, amines | Pharmaceuticals, Specialty Chemicals |

| Reduction | LiAlH₄, H₂/Pd | 1,1-dichloro-1-fluoropropane | Chemical Synthesis |

| Oxidation | KMnO₄, CrO₃ | Halogenated carboxylic acids | Materials Precursors |

Advanced Materials Science Applications (e.g., as a component in specialized polymers or fluids)